1-Chloropropan-2-yl methyl carbonate

Prodrug Design Lipophilicity Membrane Permeability

1-Chloropropan-2-yl methyl carbonate (CAS 78241-71-1) is a chloroalkyl carbonate ester with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol. The compound is characterized by a calculated LogP of 1.3967 and a polar surface area (PSA) of 35.53 Ų.

Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
CAS No. 78241-71-1
Cat. No. B15440230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloropropan-2-yl methyl carbonate
CAS78241-71-1
Molecular FormulaC5H9ClO3
Molecular Weight152.57 g/mol
Structural Identifiers
SMILESCC(CCl)OC(=O)OC
InChIInChI=1S/C5H9ClO3/c1-4(3-6)9-5(7)8-2/h4H,3H2,1-2H3
InChIKeyATBSUDPSXJKVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloropropan-2-yl Methyl Carbonate (CAS 78241-71-1) for Targeted Organic Synthesis and Prodrug Intermediate Procurement


1-Chloropropan-2-yl methyl carbonate (CAS 78241-71-1) is a chloroalkyl carbonate ester with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . The compound is characterized by a calculated LogP of 1.3967 and a polar surface area (PSA) of 35.53 Ų . Structurally, it consists of a 1-chloropropan-2-yl moiety linked via an ester bond to a methyl carbonate group . Its primary procurement context lies in its role as a versatile synthetic intermediate and as a building block for prodrug design, where the presence of both a reactive alkyl chloride and a carbonate electrophile offers dual functionalization potential .

Why 1-Chloropropan-2-yl Methyl Carbonate Cannot Be Interchanged with Common Asymmetric Carbonate Analogs in Lipophilicity-Dependent Applications


Generic substitution of 1-chloropropan-2-yl methyl carbonate with structurally similar asymmetric carbonates, such as methyl propyl carbonate (MPC), is invalidated by quantifiable differences in their physicochemical property profiles. The introduction of a chlorine atom in the target compound results in a notably higher calculated LogP (1.3967) compared to its non-chlorinated analog MPC (LogP 1.1794) [1]. This represents a significant alteration in lipophilicity that directly influences membrane permeability, organic phase partitioning, and in vivo distribution when these carbonates are employed as prodrug carriers or lipophilic modifying groups [2]. Furthermore, the secondary chloride present in the target compound imparts distinct reactivity in nucleophilic substitution pathways (SN2) relative to the inert propyl chain of MPC, enabling orthogonal synthetic strategies that are impossible with non-halogenated analogs .

Quantitative Differentiation of 1-Chloropropan-2-yl Methyl Carbonate from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Halogenated Methyl Propyl Carbonate

1-Chloropropan-2-yl methyl carbonate exhibits a calculated LogP of 1.3967 . In contrast, the non-halogenated analog methyl propyl carbonate (MPC, CAS 56525-42-9) possesses a calculated LogP of 1.1794 [1]. This difference is consistent with class-level expectations that the substitution of a hydrogen with a chlorine atom increases the partition coefficient by approximately 0.2–0.5 LogP units, thereby enhancing the molecule's overall lipophilicity [2].

Prodrug Design Lipophilicity Membrane Permeability

Preserved Polar Surface Area Enables Targeted Transporter Interactions

Despite the increased lipophilicity from chlorination, 1-chloropropan-2-yl methyl carbonate retains an identical topological polar surface area (PSA) of 35.53 Ų when compared to the non-halogenated methyl propyl carbonate analog (PSA = 35.53 Ų) [1]. This is because the chloro substituent does not introduce additional hydrogen bond donors or acceptors beyond those already present in the carbonate ester group [2].

Prodrug Design Transporter Recognition Physicochemical Properties

Structural Differentiation and Reactivity Profile from Positional Isomer 2-Chloropropyl Methyl Carbonate

1-Chloropropan-2-yl methyl carbonate differs structurally from its positional isomer 2-chloropropyl methyl carbonate (CAS 84226-81-3) . In the target compound, the chlorine atom resides on the primary carbon (C1), while the carbonate ester is attached to the secondary carbon (C2). In the isomer, these functionalities are reversed. This substitution pattern directly influences the compound's steric and electronic environment, thereby modulating its reactivity in nucleophilic substitution (SN2) reactions, as the target compound presents a less sterically hindered electrophilic site at the primary carbon [1].

Organic Synthesis Stereochemistry Intermediate Selection

High-Value Research and Industrial Applications of 1-Chloropropan-2-yl Methyl Carbonate


Synthesis of Lipophilic Prodrugs for Enhanced Cellular Permeability

The quantifiably higher LogP of 1-chloropropan-2-yl methyl carbonate (1.3967) compared to non-halogenated analogs (e.g., MPC, LogP 1.1794) makes it a superior candidate for synthesizing carbonate prodrugs of polar pharmacophores, such as nucleoside reverse transcriptase inhibitors or phosphonate antivirals, where enhanced passive membrane permeability is required for improved oral bioavailability or intracellular delivery .

Orthogonal Functional Group Strategy in Multi-Step Organic Synthesis

The compound's unique combination of a primary alkyl chloride and a methyl carbonate ester provides an orthogonal functional group handle. The carbonate can be selectively hydrolyzed or transesterified, while the alkyl chloride can undergo independent nucleophilic substitution. This dual reactivity, distinct from non-chlorinated analogs like MPC, enables more convergent and efficient synthetic routes to complex molecules such as β-adrenergic receptor blockers (e.g., carvedilol derivatives) and other pharmaceutical intermediates [1].

Targeted Modification of Pharmacophore Lipophilicity Without Altering Transporter Recognition

Leveraging the unique property of increased lipophilicity (LogP +0.2173 vs. MPC) with an unchanged polar surface area (PSA 35.53 Ų), researchers can employ this compound to modify the physicochemical properties of a drug candidate. This allows for the optimization of membrane diffusion rates without inadvertently introducing efflux pump liability (e.g., P-glycoprotein recognition), a common pitfall when using other bulky lipophilic modifiers [2].

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